3-chloro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
The compound “3-chloro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide” is a complex organic molecule that contains several functional groups. It has a benzene ring which is substituted with a chloro group, a methoxy group, and a sulfonamide group. The sulfonamide group is further substituted with a thiophene ring through a methylene bridge .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the chloro and methoxy groups onto the benzene ring, the formation of the sulfonamide group, and the attachment of the thiophene ring. The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group could potentially influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the sulfonamide group could potentially engage in a variety of reactions depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the functional groups present and their arrangement on the benzene ring .Scientific Research Applications
3-chloro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has been used in a variety of scientific research applications, including drug design, drug delivery, and biochemistry. In drug design, this compound has been used to create novel compounds that can be used to target specific biological targets. In drug delivery, this compound has been used to create stable drug carriers that can be used to deliver drugs to specific locations in the body. In biochemistry, this compound has been used to study the interactions between proteins and other molecules.
Mechanism of Action
Target of Action
It is known that thiophene derivatives, a key structural component of this compound, have a wide range of therapeutic properties and can interact with various biological targets .
Mode of Action
It’s plausible that the compound interacts with its targets through a mechanism similar to other thiophene derivatives .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, but the exact pathways influenced by this specific compound would require further investigation .
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide for laboratory experiments include its low cost and its ability to interact with a variety of molecules. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using this compound for laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for 3-chloro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide research. One potential direction is to further characterize the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound. Additionally, further research could be done to explore the potential interactions between this compound and other molecules. Finally, further research could be done to explore the potential uses of this compound in drug delivery systems.
Synthesis Methods
3-chloro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is typically synthesized through a two-step process. The first step involves the reaction of 4-methoxybenzene-1-sulfonamide with thiophen-3-ylmethyl chloride, in the presence of a base such as sodium hydroxide. This reaction produces this compound. The second step of the synthesis involves the reaction of the product with thiophen-3-ylmethyl chloride, in the presence of a base such as sodium hydroxide. This reaction produces the final product, this compound.
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S2/c1-17-12-3-2-10(6-11(12)13)19(15,16)14-7-9-4-5-18-8-9/h2-6,8,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGPCEUSULGDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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